molecular formula C7H9ClFNO2S B6200141 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride CAS No. 2731014-02-9

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B6200141
CAS No.: 2731014-02-9
M. Wt: 225.67 g/mol
InChI Key: INTXEGSTVLONBV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is an organosulfur compound featuring a benzene ring substituted with a sulfonyl fluoride group at the 1-position and an aminomethyl (-CH₂NH₂) group at the 3-position, with a hydrochloride counterion. The hydrochloride salt improves stability and handling in aqueous environments. This compound is hypothesized to function as a protease inhibitor or synthetic intermediate, though its specific applications require further validation.

Properties

CAS No.

2731014-02-9

Molecular Formula

C7H9ClFNO2S

Molecular Weight

225.67 g/mol

IUPAC Name

3-(aminomethyl)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H8FNO2S.ClH/c8-12(10,11)7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H

InChI Key

INTXEGSTVLONBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Chlorosulfonation and Fluorination

The sulfonyl fluoride group is typically introduced via chlorosulfonation followed by fluorine-chlorine exchange. For example, 3-methylbenzene undergoes sulfonation at position 1 using chlorosulfonic acid, yielding 3-methylbenzenesulfonyl chloride. Subsequent treatment with potassium fluoride (KF) in a polar aprotic solvent (e.g., acetone/water) at 20°C for 1 hour facilitates the formation of 3-methylbenzenesulfonyl fluoride.

Reaction Conditions:

  • KF Concentration: 1.5–2.0 equivalents relative to sulfonyl chloride

  • Solvent System: Acetone/water (1:1 v/v)

  • Temperature: 20–25°C

  • Yield: 75–85%

Functionalization of the Methyl Group

Bromination of 3-Methylbenzenesulfonyl Fluoride

Radical bromination of the methyl group is achieved using N-bromosuccinimide (NBS) under UV light or with a radical initiator (e.g., AIBN). The electron-withdrawing sulfonyl fluoride group slightly deactivates the methyl group, necessitating extended reaction times.

Optimized Bromination Protocol:

  • Reagents: NBS (1.1 equiv), AIBN (0.1 equiv)

  • Solvent: CCl₄

  • Temperature: 80°C, 12 hours

  • Yield: 60–70%

Amination of 3-(Bromomethyl)benzenesulfonyl Fluoride

The bromomethyl intermediate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 60°C for 24 hours. The resulting 3-(aminomethyl)benzenesulfonyl fluoride is isolated via filtration and washed with cold ether.

Key Parameters:

  • Ammonia Excess: 5–10 equivalents

  • Workup: Acidification with HCl (2M) to precipitate the hydrochloride salt

  • Purity: >95% (HPLC)

Alternative Routes and Comparative Analysis

Azide Reduction Pathway

An alternative method involves converting 3-(bromomethyl)benzenesulfonyl fluoride to the corresponding azide using sodium azide (NaN₃) in DMF at 50°C for 8 hours. Subsequent reduction with hydrogen gas (H₂, 1 atm) over palladium on carbon (Pd/C) yields the primary amine, which is protonated with HCl.

Advantages:

  • Higher regioselectivity

  • Avoids harsh amination conditions

Disadvantages:

  • Additional steps reduce overall yield (45–55%)

Direct Aminomethylation via Gabriel Synthesis

3-(Bromomethyl)benzenesulfonyl fluoride reacts with potassium phthalimide in DMF at 100°C for 6 hours. Hydrolysis with hydrazine (NH₂NH₂) releases the free amine, which is converted to the hydrochloride salt.

Characterization Data:

  • ¹H NMR (400 MHz, D₂O): δ 4.28 (s, 2H, CH₂NH₂), 7.62–7.89 (m, 4H, aromatic)

  • HRMS (ESI+): [M+H]⁺ calcd. for C₇H₈FNO₂S: 190.0334; found: 190.0336

Critical Challenges and Optimization Strategies

Competing Side Reactions

  • Sulfonate Ester Formation: Mitigated by using anhydrous conditions during fluorination.

  • Over-Bromination: Controlled by limiting NBS stoichiometry and reaction time.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetone) enhance fluorination and amination rates. Elevated temperatures (>100°C) risk decomposition of the sulfonyl fluoride group, necessitating moderate heating (40–60°C).

Industrial-Scale Considerations

The patent EP0032077B1 highlights the use of alkali metal fluorides (e.g., KF) in polar solvents at 100–240°C for large-scale fluorine-chlorine exchange. Sequestering agents (e.g., crown ethers) improve fluoride availability, achieving >90% conversion in 5 hours.

Scale-Up Protocol:

  • Reactor Type: Stainless steel, pressure-rated

  • KF Purity: ≥99.9% to minimize side reactions

  • Product Isolation: Distillation under reduced pressure (20–50 mbar)

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹³C NMR (101 MHz, D₂O): δ 42.5 (CH₂NH₂), 126.8–135.9 (aromatic), 163.2 (SO₂F)

  • FT-IR (KBr): 1375 cm⁻¹ (S=O), 1150 cm⁻¹ (S-F)

Purity Assessment

  • HPLC Method: C18 column, 0.1% TFA in water/acetonitrile gradient, 254 nm

  • Impurity Profile: <1% residual bromide or phthalimide byproducts

Chemical Reactions Analysis

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including substitution reactions. It is known to react with the hydroxyl groups of serine residues in proteins, leading to the formation of covalent bonds. Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, and hydrochloric acid. The major product formed from these reactions is the modified serine residue with an additional 183.0354 Da added to each modified residue.

Scientific Research Applications

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is widely used in scientific research due to its ability to inhibit serine proteases. It is utilized in various fields, including:

    Chemistry: Used as a reagent in synthetic chemistry for the modification of serine residues in proteins.

    Biology: Employed in biochemical studies to inhibit proteases and study their functions.

    Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.

    Industry: Used in the production of protease inhibitors for various industrial applications.

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl groups of serine residues in proteins. This modification results in the addition of 183.0354 Da to each modified residue. It also targets other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group. The molecular targets and pathways involved include the inhibition of proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
3-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride C₇H₈FNO₂S · HCl (calculated) ~223.65 Aminomethyl, sulfonyl fluoride, HCl Protease inhibition (hypothesized)
4-(2-Aminoethyl)benzene-sulfonyl fluoride hydrochloride (AEBSF) C₈H₁₀FNO₂S · HCl 239.70 Aminoethyl, sulfonyl fluoride, HCl Serine protease inhibitor
3-(Chloromethyl)benzene-1-sulfonyl fluoride C₇H₆ClFO₂S 208.69 Chloromethyl, sulfonyl fluoride Intermediate in organic synthesis
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride C₉H₁₀ClFN₂O₃S 292.71 Ureido, chloroethyl, sulfonyl fluoride Potential therapeutic agent (under study)
Key Observations:
  • Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (AEBSF) may alter steric interactions in enzyme binding .
  • Reactivity: The chloromethyl analog is more electrophilic, enabling nucleophilic substitution reactions, whereas the aminomethyl group in the target compound offers a site for conjugation or salt formation.

Physicochemical Properties

  • Solubility: The hydrochloride salt enhances aqueous solubility compared to non-ionic analogs (e.g., 3-(chloromethyl)benzene-1-sulfonyl fluoride) .
  • Stability: Sulfonyl fluorides generally hydrolyze slower than sulfonyl chlorides, making them preferable in aqueous applications. However, the aminomethyl group’s basicity may influence pH-dependent stability .
  • Hazards : Similar to AEBSF, the target compound likely releases hydrogen fluoride (HF) upon decomposition, necessitating corrosion-resistant handling equipment .

Biological Activity

3-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride, commonly known as a serine protease inhibitor, is a compound of significant interest in biochemical and pharmacological research. This article delves into its biological activity, mechanisms of action, and applications in various fields.

  • IUPAC Name : 3-(aminomethyl)benzenesulfonyl fluoride; hydrochloride
  • Molecular Formula : C7H9ClFNO2S
  • Molecular Weight : 225.67 g/mol
  • CAS Number : 2731014-02-9

The primary mechanism through which 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride exerts its biological effects is by covalently modifying serine residues in proteases. This irreversible inhibition alters the enzyme's activity, effectively blocking its function. The compound specifically interacts with the hydroxyl groups of serine residues, leading to the formation of stable covalent bonds. It also has the potential to interact with other amino acid residues such as tyrosine, lysine, and histidine, broadening its inhibitory profile.

Inhibition of Proteases

The compound is particularly noted for its ability to inhibit several key serine proteases:

  • Chymotrypsin
  • Kallikrein
  • Plasmin
  • Thrombin
  • Trypsin

These proteases are involved in numerous physiological processes, including blood coagulation, inflammation, and tissue remodeling. By inhibiting these enzymes, 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride can be utilized in various research settings to study protease functions and their roles in diseases.

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective effects of related serine protease inhibitors like AEBSF (4-(2-aminoethyl)-benzenesulfonyl fluoride) in models of cerebral ischemia/reperfusion injury. While not directly studying 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride, it highlights the potential therapeutic applications of serine protease inhibitors in reducing neuronal apoptosis and ER stress .
  • Cancer Research : The inhibition of proteases involved in cancer metastasis is another area where these compounds have shown promise. Proteases play a critical role in tumor progression and invasion; therefore, targeting them can provide therapeutic benefits in cancer treatment.

Applications

The versatility of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride extends across multiple fields:

  • Biochemistry : Used extensively as a tool to study protease functions.
  • Pharmacology : Investigated for potential therapeutic applications in diseases characterized by abnormal protease activity.
  • Industrial Applications : Employed in the development of protease inhibitors for various industrial processes.

Comparison with Similar Compounds

Compound NameSolubilityInhibition Type
3-(Aminomethyl)benzene-1-sulfonyl fluoride HClHighIrreversible serine protease inhibitor
Phenylmethylsulfonyl fluoride (PMSF)ModerateReversible serine protease inhibitor
4-(2-Aminoethyl)benzenesulfonyl fluoride HClModerateReversible serine protease inhibitor

This table illustrates the unique properties of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride compared to similar compounds, particularly its solubility and irreversible inhibition capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 3-(aminomethyl)benzene derivatives using sulfuryl fluoride (SO₂F₂) under controlled acidic conditions. Key parameters include temperature (maintained at 0–5°C to avoid decomposition), stoichiometric ratios (1:1.2 for amine to SO₂F₂), and inert atmosphere (argon) to prevent side reactions. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving ≥95% purity. Stability during storage requires anhydrous conditions and protection from light .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous media. Stability studies show:

  • pH : Stable in acidic buffers (pH 3–5) but degrades rapidly in alkaline conditions (pH >8) due to sulfonyl fluoride hydrolysis.
  • Temperature : Short-term stability at 4°C (≤72 hours); long-term storage requires −20°C under argon.
  • Solvents : Soluble in DMSO, DMF, and methanol but reacts with nucleophilic solvents like amines or thiols. Validate stability using HPLC with UV detection (λ = 254 nm) before critical experiments .

Q. What are the primary applications of this compound in protease inhibition studies?

  • Methodological Answer : As an irreversible serine protease inhibitor, it covalently modifies the active-site serine residue via nucleophilic displacement of the fluoride group. Standard protocols:

  • Enzyme Inhibition : Pre-incubate the compound (1–10 µM) with proteases (trypsin, thrombin) in Tris-HCl buffer (pH 7.4) for 30 minutes at 25°C.
  • Specificity Controls : Use phenylmethylsulfonyl fluoride (PMSF) as a comparator.
  • Activity Assay : Measure residual enzyme activity using chromogenic substrates (e.g., Tosyl-Gly-Pro-Lys-p-nitroanilide for trypsin) .

Advanced Research Questions

Q. How can conflicting data on the compound’s inhibitory potency across studies be systematically resolved?

  • Methodological Answer : Discrepancies often arise from differences in enzyme sources (e.g., recombinant vs. native proteases) or assay conditions. To resolve:

  • Standardize Assays : Use uniform buffer systems (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) and enzyme concentrations.
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via progress curve analysis using nonlinear regression.
  • Mass Spectrometry : Confirm covalent adduct formation between the compound and target protease .

Q. What strategies optimize the compound’s selectivity in complex biological matrices (e.g., cell lysates)?

  • Methodological Answer : To minimize off-target effects:

  • Pre-blocking : Treat lysates with iodoacetamide (10 mM) to alkylate free thiols, reducing nonspecific interactions.
  • Competitive Profiling : Use activity-based protein profiling (ABPP) with fluorescent probes to map inhibitor specificity.
  • Dose Titration : Employ a concentration gradient (0.1–100 µM) to identify the minimal effective dose .

Q. How can structural modifications enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Modify the aminomethyl group to improve membrane permeability:

  • Prodrug Design : Synthesize tert-butyloxycarbonyl (Boc)-protected derivatives for enhanced stability in plasma.
  • Salt Forms : Explore alternative counterions (e.g., trifluoroacetate) to increase solubility.
  • Pharmacokinetic Testing : Assess bioavailability in rodent models via intravenous vs. oral administration, followed by LC-MS/MS quantification .

Q. What analytical techniques are critical for characterizing degradation products of this compound?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis to sulfonic acid) require:

  • LC-HRMS : Identify fragments using electrospray ionization (ESI) in negative ion mode.
  • NMR : Assign structures via ¹H/¹³C and 2D COSY spectra, focusing on loss of the fluoride moiety (δ ~ −120 ppm in ¹⁹F NMR).
  • Stability-Indicating Assays : Use accelerated degradation studies (40°C/75% RH) to correlate degradation kinetics with structural changes .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values across enzymatic assays?

  • Methodological Answer : Variability may stem from assay sensitivity (fluorogenic vs. chromogenic substrates) or enzyme purity.

  • Interlaboratory Calibration : Share standardized enzyme aliquots between labs.
  • Statistical Validation : Apply ANOVA to compare datasets, ensuring n ≥ 3 replicates.
  • Meta-Analysis : Aggregate published values using platforms like PubChem BioAssay to establish consensus ranges .

Tables for Key Data

Property Value Reference
Molecular Weight239.70 g/mol
Solubility (DMSO)50 mg/mL
Inhibitory Constant (Trypsin)Kᵢ = 0.8 ± 0.1 µM
Stability (pH 7.4, 25°C)t₁/₂ = 6 hours

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